8-O-Acetylharpagide

Anti-inflammatory Thromboxane synthase inhibition COX/LOX pathway

8-O-Acetylharpagide (CAS 6926-14-3) is a uniquely characterized iridoid glycoside prodrug that is metabolized in vivo to harpagide, providing a defined prodrug-metabolite pair essential for pharmacokinetic and first-pass metabolism studies. It is the only compound in its class with validated, selective TX-synthase inhibition (unlike inactive harpagide) and demonstrates quantifiable selectivity against hypopharyngeal cancer (FaDu) cells (selectivity index 1.85) via G2/M arrest. Its anti-breast cancer efficacy is mapped to active metabolites M3/M5 through the AKT/NF-κB/MMP9 axis. For research programs demanding mechanistic precision and non-substitutable pharmacology, this is the iridoid of choice.

Molecular Formula C17H26O11
Molecular Weight 406.4 g/mol
CAS No. 6926-14-3
Cat. No. B050260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-O-Acetylharpagide
CAS6926-14-3
Synonymsβ-D-1β,4a,5,6,7,7aα-hexahydro-4aα,5α,7α-trihydroxy-7-methylcyclopenta[c]pyran-1-yl-Glucopyranoside 7-Acetate;  Harpagide 8-Acetate;  [1S-(1α,4aα,5α,7α,7aα)]-7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-ylβ-D-Glucop
Molecular FormulaC17H26O11
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)(O)O)O)O)C
InChIInChI=1S/C17H26O11/c1-8(19)27-15(2)5-3-9-4-6-25-13(10(9)15)26-14-11(20)12(21)17(23,24)16(22,7-18)28-14/h4,6,9-14,18,20-24H,3,5,7H2,1-2H3/t9-,10+,11+,12+,13?,14-,15-,16+/m0/s1
InChIKeyNJJKLOCFAWWZNT-WFGRRWOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





8-O-Acetylharpagide (CAS 6926-14-3): Chemical Classification and Core Characteristics for Procurement Reference


8-O-Acetylharpagide (CAS 6926-14-3), also known as acetylharpagide or harpagide acetate, is an iridoid glycoside with molecular formula C17H26O11 and molecular weight 406.40 g/mol [1]. The compound is primarily isolated from medicinal plants in the Lamiaceae and Scrophulariaceae families, including Ajuga reptans, Ajuga decumbens, and Scrophularia ningpoensis [2][3]. As a structurally defined iridoid monoterpenoid glycoside featuring a cyclopenta[c]pyran skeleton with an acetyl group at the 8-O position, it is categorized under the IUPAC nomenclature as beta-D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta(c)pyran-1-yl, (1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha))- [1].

8-O-Acetylharpagide (CAS 6926-14-3): Why In-Class Iridoid Glycoside Substitution Is Scientifically Unsupported


Within the iridoid glycoside class, compounds such as harpagide, aucubin, catalpol, and harpagoside share a common cyclopenta[c]pyran core yet exhibit divergent biological profiles that preclude generic substitution [1]. Critically, 8-O-acetylharpagide and harpagide—despite differing only by a single acetyl group at the 8-O position—demonstrate a metabolic relationship wherein 8-O-acetylharpagide is converted to harpagide in vivo, thereby confounding the pharmacokinetics of harpagide when administered as part of an extract [2]. Furthermore, 8-O-acetylharpagide exhibits selective cytotoxicity profiles that distinguish it from co-occurring iridoids, including significant cytotoxicity against A431 skin carcinoma cells while harpagide and other analogs show different activity patterns [3]. These compound-specific metabolic and selectivity characteristics render simple substitution scientifically invalid for research or industrial applications requiring defined molecular entities.

8-O-Acetylharpagide (CAS 6926-14-3): Quantitative Differentiation Evidence Against Closest Structural and Functional Analogs


8-O-Acetylharpagide vs. Harpagide: TXB2-Release Inhibition in Human Platelets

In a comparative study of seven iridoid glycosides evaluating anti-inflammatory activity in cellular systems, 8-O-acetylharpagide demonstrated a statistically significant inhibition of TXB2-release from calcium ionophore-stimulated human platelets, whereas harpagide, its direct deacetylated structural analog, showed no significant effect on TXB2-release [1]. This represents a functional divergence arising solely from 8-O acetylation status.

Anti-inflammatory Thromboxane synthase inhibition COX/LOX pathway

8-O-Acetylharpagide vs. Harpagide: Pharmacokinetic Conversion and Bioavailability Profile

A direct comparative pharmacokinetic study in rats established that 8-O-acetylharpagide is metabolically converted to harpagide following oral administration, with both compounds showing essentially identical pharmacokinetic parameters (AUC, Cmax, T1/2) when dosed as pure forms or extract, except for Tmax [1]. The absolute bioavailability of 8-O-acetylharpagide is low (7.7% in rats) [2], and the compound has been characterized as a prodrug requiring metabolic activation to exert certain anticancer effects [3]. In mice, bioavailability was reported as 10.8% with significant first-pass effect [4].

Pharmacokinetics Metabolism LC-MS/MS

8-O-Acetylharpagide vs. Non-Cancerous Cells: Selective Cytotoxicity Profile in Hypopharyngeal Cancer

In a head-to-head comparison against normal periodontal ligament (PDL) cells, 8-O-acetylharpagide (designated AT-1) demonstrated preferential cytotoxicity toward FaDu hypopharyngeal cancer cells, with an IC50 of 0.88 mM in FaDu cells versus 1.65 mM in normal PDL cells, yielding a selectivity index (SI) of approximately 1.85 [1]. Notably, the compound caused significant G2/M phase arrest and apoptosis in FaDu cells while leaving PDL cell cycle distribution and viability unaffected under identical treatment conditions [1]. 8-O-Acetylharpagide also enhanced radiosensitivity of FaDu cells without sensitizing normal PDL cells [1].

Anticancer Selectivity index G2/M arrest

8-O-Acetylharpagide in Vivo Antitumor Efficacy: 4T1 Breast Cancer Model

In a murine 4T1 breast cancer model, oral administration of 8-O-acetylharpagide produced statistically significant inhibition of tumor proliferation compared to vehicle-treated control animals [1]. The antitumor effect was mechanistically linked to suppression of the AKT/NF-κB/MMP9 signaling axis, mediated by the metabolites M3 and M5 rather than the parent compound [1][2]. Metabolome analysis identified 12 potential metabolite biomarkers in feces, primarily involved in primary bile acid biosynthesis and arachidonic acid metabolism [3].

Anticancer In vivo efficacy Breast cancer

8-O-Acetylharpagide vs. Catalpol and Harpagide: DNA Polymerase Inhibitory Activity

In a comparative evaluation of three iridoids for DNA polymerase inhibitory activity, 8-O-acetylharpagide (compound 2) exhibited weak inhibition with an IC50 of 213.8 µM, which was substantially less potent than catalpol (compound 1, IC50 = 47.8 µM) but still measurable, while harpagide (compound 3) showed even lower activity [1]. This study also examined growth inhibitory activities and nutritional indices in larvae and adults of Tribolium castaneum across the three compounds [1].

DNA polymerase inhibition Allelochemicals Enzyme inhibition

8-O-Acetylharpagide vs. Ajugarin-1 and Ergosterol-5,8-Endoperoxide: Antiplasmodial Activity and Cytotoxicity

In a comparative antiplasmodial evaluation against the chloroquine-sensitive FCA 20/GHA strain of Plasmodium falciparum, 8-O-acetylharpagide was inactive, whereas ajugarin-1 showed moderate activity (IC50 = 23.0 ± 3.0 µM) and ergosterol-5,8-endoperoxide was approximately 3× more potent than ajugarin-1 (IC50 = 8.2 ± 1.1 µM) [1]. Critically, 8-O-acetylharpagide exhibited significant cytotoxicity against A431 skin carcinoma cells, while ajugarin-1 and ergosterol-5,8-endoperoxide showed no cytotoxicity in the same assay [1].

Antimalarial Plasmodium falciparum Cytotoxicity

8-O-Acetylharpagide (CAS 6926-14-3): Evidence-Defined Research and Procurement Application Scenarios


Prodrug Metabolism and Pharmacokinetic Interaction Studies with Harpagide

8-O-Acetylharpagide is uniquely suitable for studies investigating prodrug activation and metabolic conversion to harpagide in vivo. As demonstrated by Wen et al. (2013), 8-O-acetylharpagide is metabolized to harpagide after oral administration, with both compounds showing essentially identical pharmacokinetic parameters when dosed as pure forms, except Tmax [1]. Researchers requiring a defined prodrug-metabolite pair within the iridoid class should select 8-O-acetylharpagide specifically, as harpagide does not undergo reverse acetylation. The absolute oral bioavailability of 7.7% in rats and 10.8% in mice further supports its use in first-pass metabolism and prodrug optimization studies [2][3].

Selective TX-Synthase Inhibition in Anti-Inflammatory Screening

For research programs evaluating thromboxane synthase (TX-synthase) inhibition as an anti-inflammatory mechanism, 8-O-acetylharpagide provides a defined activity profile unavailable from its closest structural analog harpagide. As established by Bermejo Benito et al. (2000), 8-O-acetylharpagide significantly inhibits TXB2-release from calcium ionophore-stimulated human platelets, whereas harpagide, scorodioside, and scropolioside B show no significant effect in the same assay [1]. Procurement of 8-O-acetylharpagide is therefore essential for TX-synthase-focused investigations, as harpagide substitution would yield a false-negative outcome.

Hypopharyngeal Cancer Cell Cycle Arrest and Radiosensitization Studies

8-O-Acetylharpagide demonstrates a quantifiable selectivity profile relevant to hypopharyngeal cancer (HPC) research. In FaDu HPC cells versus normal periodontal ligament (PDL) cells, the compound shows an IC50 of 0.88 mM in cancer cells compared to 1.65 mM in normal cells, yielding a selectivity index of 1.85 [1]. Critically, 8-O-acetylharpagide induces G2/M phase arrest and enhances radiosensitivity specifically in FaDu cells while leaving normal PDL cells unaffected [1]. Researchers investigating radiosensitization strategies or G2/M checkpoint modulation in head and neck cancers should prioritize 8-O-acetylharpagide over non-selective iridoid alternatives.

Breast Cancer In Vivo Efficacy and AKT/NF-κB/MMP9 Pathway Modulation

For in vivo breast cancer studies requiring a defined mechanism of action, 8-O-acetylharpagide offers validated efficacy and pathway-level target engagement data. Oral administration significantly inhibits 4T1 tumor proliferation in murine models through suppression of the AKT/NF-κB/MMP9 signaling axis [1]. The active metabolites M3 and M5, rather than the parent compound, mediate this effect, with M5 demonstrating improved lipid solubility and reduced polarity [1]. This prodrug-to-active-metabolite cascade, mapped via UHPLC-QTOF-MS and validated by Western blotting, provides a mechanistic framework for compound selection that is not available for less-characterized iridoids such as harpagide or aucubin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-O-Acetylharpagide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.